Thermodynamic Profiling and Physicochemical Characterization of 3,6-Dichloro-5-methylpyridazin-4-amine: A Comprehensive Technical Guide
Thermodynamic Profiling and Physicochemical Characterization of 3,6-Dichloro-5-methylpyridazin-4-amine: A Comprehensive Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary
In modern pharmaceutical synthesis, highly functionalized heterocyclic intermediates are the backbone of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and CCR2 antagonists[1]. 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a prime example of such a critical building block. Possessing a molecular weight of 178.02 g/mol and the formula C₅H₅Cl₂N₃, this compound presents a unique thermodynamic profile governed by competing stereoelectronic effects: the resonance-donating 4-amino group, the sterically hindering 5-methyl group, and the strongly electron-withdrawing, highly polarizable 3,6-dichloro substituents.
As a Senior Application Scientist, understanding the thermodynamics of this compound—specifically its solid-state lattice energy, acid-base equilibria ( pKa ), and solution thermodynamics—is not merely an academic exercise. It is a prerequisite for optimizing reaction conditions, designing purification crystallizations, and predicting its behavior in biphasic extraction systems. This whitepaper provides a comprehensive, self-validating framework for the thermodynamic characterization of 3,6-dichloro-5-methylpyridazin-4-amine.
Stereoelectronic Foundations of Thermodynamic Behavior
The thermodynamic properties of 3,6-dichloro-5-methylpyridazin-4-amine are dictated by the interplay of intermolecular forces within its crystal lattice and its solvation shell.
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Hydrogen Bonding (HB): The C4-amino group acts as a primary hydrogen bond donor, while the pyridazine ring nitrogens act as acceptors.
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Halogen Bonding (XB): The C3 and C6 chlorine atoms possess a region of positive electrostatic potential (the σ -hole) along the extension of the C–Cl bond. This allows them to act as halogen bond donors to Lewis bases (such as solvent molecules or adjacent ring nitrogens), significantly impacting the enthalpy of sublimation ( ΔHsub ) and fusion ( ΔHfus )[2].
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Inductive vs. Resonance Effects: The basicity of the pyridazine ring is enhanced by the mesomeric (+M) effect of the exo-amine but severely depressed by the inductive (-I) withdrawal of the two chlorine atoms[3].
Caption: Intermolecular and stereoelectronic effects governing the thermodynamic properties of the compound.
Acid-Base Equilibria and pKa Thermodynamics
The pKa of a compound dictates its ionization state at a given pH, which directly controls its solubility ( logD ) and reactivity. Unsubstituted pyridazine has a pKa of 2.24. While the addition of a 4-amino group typically increases the pKa (analogous to 4-aminopyridine, pKa = 9.17) due to resonance stabilization of the conjugate acid[3], the presence of two chlorine atoms at the 3 and 6 positions exerts a massive electron-withdrawing inductive effect.
Causality in Experimental Choice: Because the predicted pKa of 3,6-dichloro-5-methylpyridazin-4-amine is exceptionally low (estimated between 1.5 and 2.8), standard aqueous potentiometric titration is prone to high error at the extremes of the pH scale. Therefore, a cosolvent spectrophotometric approach is the most scientifically rigorous method for this specific molecular architecture.
Protocol 1: Spectrophotometric pKa Determination (Self-Validating System)
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Standardization: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 1.0 to 5.0. Verify pH using a glass electrode calibrated with NIST-traceable standards.
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Stock Solution: Dissolve 3,6-dichloro-5-methylpyridazin-4-amine in HPLC-grade methanol to create a 1 mM stock.
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Titration: Aliquot the stock into the buffer solutions to achieve a final compound concentration of 10 µM (maintaining methanol < 1% v/v to prevent cosolvent-induced pKa shifting).
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Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at each pH interval. The protonation of the pyridazine nitrogen will induce a distinct bathochromic (red) shift in the π→π∗ transition.
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Validation & Calculation: Identify the isosbestic point (a self-validating indicator that only two species—protonated and deprotonated—are in equilibrium). Calculate the pKa using the Henderson-Hasselbalch equation derived from the absorbance at the analytical wavelength ( λmax ).
Solution Thermodynamics and Solubility Profiling
The dissolution of pyridazine derivatives in organic solvents is generally an endothermic ( ΔHsol>0 ) and entropy-driven ( ΔSsol>0 ) process[4]. To optimize reaction yields or crystallization recoveries, one must quantify the apparent thermodynamic parameters of dissolution.
Thermodynamic Modeling
The experimental mole fraction solubility ( xe ) as a function of temperature ( T ) is modeled using the van't Hoff equation :
lnxe=−RTΔHsol+RΔSsol
Where R is the universal gas constant. For highly accurate predictions across wider temperature gradients, the modified Apelblat equation is utilized to account for the temperature dependence of the enthalpy of solution[5].
Protocol 2: Isothermal Shake-Flask Solubility & Thermodynamic Derivation
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Equilibration: Add an excess of 3,6-dichloro-5-methylpyridazin-4-amine to sealed glass vials containing selected solvents (e.g., DMSO, PEG-400, Ethyl Acetate, Methanol).
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Thermostatic Control: Submerge vials in a reciprocating water bath controlled to ±0.1 K. Conduct parallel experiments at 293.2 K, 298.2 K, 303.2 K, 308.2 K, and 313.2 K.
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Agitation & Settling: Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium. Turn off agitation and allow 24 hours for the solid phase to settle (preventing colloidal suspension artifacts).
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Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the respective temperature to prevent precipitation). Dilute and quantify via RP-HPLC-UV.
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Solid-Phase Verification: Critical Step. Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD) to confirm that no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration[6].
Representative Thermodynamic Data Presentation
Based on the established behavior of structurally related halogenated pyridazines[6], the following table summarizes the expected thermodynamic parameters for 3,6-dichloro-5-methylpyridazin-4-amine.
| Solvent | Mole Fraction Sol. ( xe ) at 298.2 K | ΔHsol (kJ/mol) | ΔSsol (J/mol·K) | ΔGsol (kJ/mol) | Dissolution Mechanism |
| DMSO | 4.52×10−1 | + 18.4 | + 68.2 | - 1.93 | Entropy-Driven |
| PEG-400 | 3.85×10−1 | + 22.1 | + 75.4 | - 0.38 | Entropy-Driven |
| Ethyl Acetate | 6.15×10−2 | + 28.5 | + 62.1 | + 9.98 | Enthalpy-Retarded |
| Methanol | 4.80×10−3 | + 34.2 | + 45.6 | + 20.60 | Enthalpy-Retarded |
| Water | 1.10×10−5 | + 45.8 | - 12.5 | + 49.53 | Hydrophobic Exclusion |
Note: Data represents predictive thermodynamic modeling derived from analogous pyridazine scaffolds.
Thermal Analysis and Solid-State Stability
Understanding the thermal stability and phase transitions of 3,6-dichloro-5-methylpyridazin-4-amine is vital for downstream processing, particularly drying and milling operations.
Caption: Workflow for the comprehensive thermodynamic characterization of pyridazine intermediates.
Protocol 3: Differential Scanning Calorimetry (DSC) and TGA
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Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible. For DSC, use a pin-holed lid to allow the escape of potential volatiles, preventing pressure-induced baseline artifacts.
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Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
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TGA Execution (Thermogravimetric Analysis): Heat the sample from 25 °C to 400 °C at 10 °C/min. Identify the onset of thermal decomposition ( Td ) to establish the upper safe-handling limit.
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DSC Execution: Heat the sample from 25 °C to a temperature 10 °C below Td at 10 °C/min.
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Data Extraction: Integrate the endothermic melting peak to determine the onset of melting ( Tm ) and the enthalpy of fusion ( ΔHfus ). The sharpness of the endotherm serves as a qualitative indicator of crystal lattice purity.
Conclusion
The thermodynamic profiling of 3,6-dichloro-5-methylpyridazin-4-amine reveals a complex interplay between its functional groups. The electron-withdrawing chlorines suppress the pKa while simultaneously introducing halogen bonding into the crystal lattice, making dissolution highly endothermic in non-polar solvents. By employing the self-validating protocols outlined above—ranging from cosolvent spectrophotometry to isothermal shake-flask equilibration coupled with PXRD—researchers can accurately map the physicochemical boundaries of this intermediate, ensuring robust and scalable pharmaceutical manufacturing processes.
References
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Molaid Chemical Database. N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine and related intermediates. Molaid.com. Available at:[Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at:[Link]
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Shakeel, F., & Imran, M. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry Vol. 2. Available at: [Link]
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Bello, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]
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Taylor, M. S., et al. (2012). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry, 77(8), 3483–3491. Available at:[Link]
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